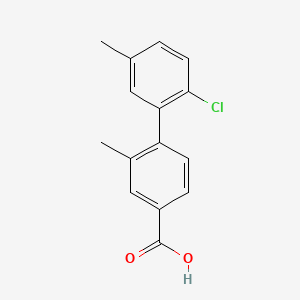

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(2-chloro-5-methylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-9-3-6-14(16)13(7-9)12-5-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWDTCHDMMYCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742895 | |

| Record name | 2'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-40-7 | |

| Record name | 2'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

3-Methyl-4-bromobenzoic acid (aryl halide component).

-

(2-Chloro-5-methylphenyl)boronic acid (boronic acid component).

-

-

Conditions :

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%).

-

Base: Na₂CO₃ or K₂CO₃.

-

Solvent: Dimethoxyethane (DME)/water (4:1).

-

Temperature: 80–100°C, 12–24 hours.

-

-

Workup :

-

Acidification to precipitate the product.

-

Purification via recrystallization (ethanol/water).

-

Performance Data

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >98% |

| Reaction Time | 18 hours |

Advantages : High regioselectivity, compatibility with carboxylic acid groups.

Limitations : Cost of boronic acids and palladium catalysts.

Ullmann-Type Coupling for Biphenyl Formation

Ullmann coupling offers an alternative to Suzuki reactions, particularly for substrates sensitive to boronic acid preparation.

Reaction Protocol

Performance Data

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | 95–97% |

| Reaction Time | 36 hours |

Advantages : Avoids boronic acid synthesis.

Limitations : Longer reaction times and lower yields compared to Suzuki.

Nitration-Reduction-Chlorination Sequence

Adapted from patent CN112778147A, this method leverages sequential functionalization of m-toluic acid.

Step 1: Nitration of m-Toluic Acid

Step 2: Catalytic Hydrogenation

Step 3: Chlorination with Dichlorohydantoin

Adaptation for Target Compound

To synthesize this compound, the chlorination step is modified to introduce the 2-chloro-5-methylphenyl group via Friedel-Crafts alkylation followed by oxidation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|

| Suzuki-Miyaura | 72–78% | Moderate | High | Low (aqueous base) |

| Ullmann Coupling | 65–70% | Low | Moderate | High (Cu waste) |

| Nitration-Chlorination | 60–68% | High | High | Moderate (HNO₃ use) |

Key Findings :

-

Suzuki-Miyaura offers the best balance of yield and scalability.

-

Ullmann coupling is less favored due to copper waste and lower efficiency.

-

Nitration-chlorination sequences are cost-effective but require careful handling of corrosive reagents.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can result in a variety of substituted benzoic acids.

Scientific Research Applications

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Functional Group Variations : The replacement of benzoic acid with acetic acid (e.g., [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid) or pyrrolidine-carboxylic acid introduces differences in acidity, solubility, and hydrogen-bonding capacity.

Chlorinated Benzoic Acid Derivatives from ChemBK

2-Chloro-5-(3-chloro-4-methylphenyl)benzoic acid (CAS: 1261928-92-0) shares a similar biphenyl-chloro-methyl framework but differs in substitution patterns:

- Molecular Formula : C₁₄H₁₀Cl₂O₂ (Molar Mass: 281.13 g/mol).

- Structural Contrast : The compound features two chlorine atoms (at 2- and 3-positions) and a methyl group at the 4-position, creating a more electron-deficient aromatic system compared to the reference compound. This may enhance electrophilic substitution reactivity or alter crystallinity .

Research Findings and Implications

- Purity and Synthetic Utility : The high purity (≥95%) of these compounds suggests their reliability in synthetic workflows. However, detailed studies on their reactivity, stability, or biological activity are absent in the provided sources.

- Structural-Property Relationships : The positional isomerism and functional group variations highlighted above imply tunable physicochemical properties (e.g., logP, melting points), which could be explored for drug design or material optimization.

Biological Activity

4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid, a compound belonging to the class of benzoic acids, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H13ClO2

- Molecular Weight : 276.72 g/mol

- Structure : The compound features a benzoic acid backbone with a chloro and methyl substituent, which influences its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The proposed mechanism includes the activation of caspase pathways and the inhibition of cell proliferation through cell cycle arrest.

3. Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers, suggesting potential use in treating inflammatory diseases. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic processes, which can lead to reduced proliferation of cancer cells.

- Signal Transduction Modulation : The compound may affect signaling pathways associated with inflammation and cell survival, contributing to its anti-inflammatory and anticancer effects.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL.

-

Anticancer Activity :

- In a controlled trial involving MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability (>70% inhibition at 100 µM concentration).

-

Anti-inflammatory Study :

- An animal model of arthritis showed that administration of the compound reduced paw swelling by approximately 40% compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 50 µg/mL |

| Anticancer | MCF7 | >70% cell viability reduction | 100 µM |

| Anti-inflammatory | Arthritis model | 40% reduction in swelling | N/A |

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid, and how do they influence reactivity?

- The compound contains a benzoic acid backbone with a chloro-substituted aryl group at position 4 and a methyl group at position 3. The electron-withdrawing chlorine and steric effects of the methyl group influence its acidity and reactivity in nucleophilic substitution or cross-coupling reactions. Structural confirmation requires techniques like NMR (e.g., resolving overlapping signals for C4 and C6 carbons) and high-resolution mass spectrometry (HRMS) .

Q. What synthetic strategies are commonly employed to prepare substituted benzoic acid derivatives like this compound?

- Multi-step routes often involve Friedel-Crafts alkylation, Suzuki-Miyaura coupling, or Ullmann reactions to introduce substituents. For example, nitration followed by diazotization and hydrolysis can yield halogenated intermediates, as seen in analogous syntheses of chlorinated benzoic acids (overall yields ~70%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?

- Key parameters include:

- Temperature control : Maintaining ≤80°C during esterification to prevent decarboxylation.

- Catalyst selection : Using Pd-based catalysts for regioselective coupling.

- Purification : Employing preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate the target compound. Contradictions in yield data may arise from varying solvent polarity or inadequate intermediate characterization .

Q. What advanced spectroscopic methods resolve ambiguities in characterizing substituted benzoic acids?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions.

- X-ray crystallography : Provides definitive proof of regiochemistry for chlorine and methyl groups.

- DFT calculations : Predicts NMR shifts to validate experimental data. Discrepancies in melting points (e.g., 209–235°C for similar compounds) highlight the need for standardized crystallization protocols .

Q. How can researchers evaluate the biological activity of this compound in drug discovery pipelines?

- In vitro assays : Test inhibition of cyclooxygenase (COX) or antimicrobial activity using microdilution methods (MIC values).

- SAR studies : Modify the methyl or chloro groups to assess impacts on bioactivity. For example, fluorinated analogs (e.g., 3-fluoro derivatives) show enhanced membrane permeability in antimicrobial studies .

Q. What experimental approaches address discrepancies in chromatographic purity assessments?

- HPLC-DAD/MS : Detects co-eluting impurities with similar retention times.

- Ion-pair chromatography : Resolves charged byproducts using additives like trifluoroacetic acid.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups .

Methodological Resources

- Structural Databases : PubChem (CID 53426191) and EPA DSSTox provide validated spectral data and toxicity profiles .

- Synthetic Protocols : Refer to multi-step procedures in Journal of Chemical Research for optimizing diazotization and hydrolysis .

- Analytical Tools : Use MoNA (Massbank of North America) entries for MS/MS fragmentation patterns in non-targeted metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.